5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-2H-pyrrol-3-one is a complex organic compound that features a pyrrolone core substituted with an amino group, a benzothiazole moiety, and a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzothiazole Moiety: This step often involves the condensation of a benzothiazole derivative with the pyrrolone core, facilitated by a catalyst or under reflux conditions.
Substitution with the Methoxy-Methylphenyl Group: This can be done via electrophilic aromatic substitution or through a coupling reaction using a suitable reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methoxy-methylphenyl moiety.
Reduction: Reduction reactions can target the benzothiazole ring or the pyrrolone core.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the design of organic semiconductors or as a building block for advanced materials.
Biological Research: It might be used as a probe to study biological pathways or as a fluorescent marker in imaging studies.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzothiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-2H-pyrrol-3-one: Lacks the amino group, which might affect its reactivity and applications.
5-amino-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one: Lacks the methoxy-methylphenyl group, potentially altering its chemical properties and uses.
Uniqueness
The presence of the amino group, benzothiazole moiety, and methoxy-methylphenyl group in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-2H-pyrrol-3-one makes it unique
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-11-7-8-15(24-2)13(9-11)22-10-14(23)17(18(22)20)19-21-12-5-3-4-6-16(12)25-19/h3-9H,10,20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLUWLSPEXWPMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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